![molecular formula C6H8BrN3 B2929524 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 1785583-94-9](/img/structure/B2929524.png)

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

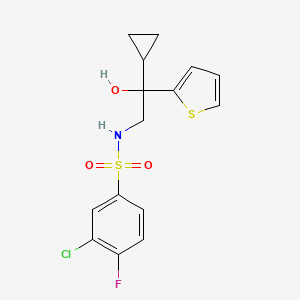

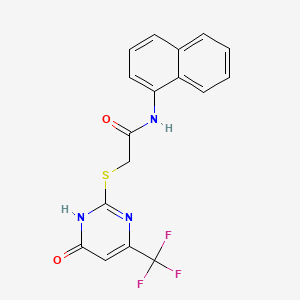

“2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C6H8BrN3. It is a solid substance . This compound is a derivative of pyrazolopyrimidine, which is a class of compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of such compounds has been reported in the literature. A set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold is synthesized in a multigram scale in a cost-efficient manner . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .Molecular Structure Analysis

The molecular structure of “this compound” includes a bromine atom attached to the second carbon of the pyrazolopyrimidine ring system . The exact spatial arrangement of the atoms within the molecule would require more specific data such as crystallographic studies or advanced spectroscopic analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 202.05 g/mol . It is a solid at room temperature . More specific properties such as melting point, boiling point, solubility, and spectral data would require experimental determination.科学的研究の応用

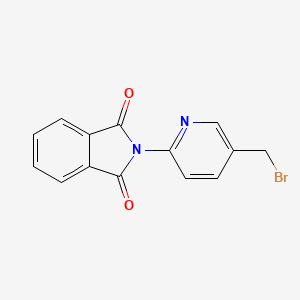

Design and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines

Researchers have focused on designing pyrazolo[3,4-d]pyrimidines for their activity against specific mutations in proteins associated with diseases, such as the Bcr-Abl T315I mutant involved in leukemia. For example, Radi et al. (2013) designed and synthesized a series of 4-bromo derivatives, among which compound 2j showed promising activity against leukemic cells in vitro and in vivo, with a notable reduction in tumor volumes in mice models (Radi et al., 2013).

Synthesis and Antitumor Activity of Pyrazolopyrimidine Derivatives

The synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides and their biological activities have been explored, showing potential antiviral and antitumor properties. Compounds synthesized demonstrated significant activity against certain viruses and tumor cells, including leukemia, highlighting the therapeutic potential of these derivatives (Cottam et al., 1984).

Structural Adjustment in Nucleic Acids

Adjustment of base pair stability in nucleic acids using pyrazolo[3,4-d]pyrimidine derivatives has been studied. He et al. (2003) found that replacing the dA-residue with pyrazolo[3,4-d]pyrimidine-4,6-diamine nucleosides significantly stabilizes the dA-dT base pair, harmonizing the stability between dA-dT and dG-dC pairs, which can have implications in genetic engineering and drug design (He et al., 2003).

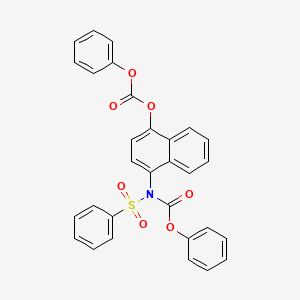

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and explored their cytotoxic and 5-lipoxygenase inhibition activities. Some compounds exhibited potent cytotoxic activity against HCT-116 and MCF-7 cancer cell lines, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial Applications

Kanakaraju et al. (2013) synthesized novel fused pyranochromene-containing tetrazoles with pyrimidinethiones, pyrimidines, and diazepines. These compounds were evaluated for their antimicrobial activity, showing promising results against pathogenic bacterial strains and fungi, indicating their potential as antimicrobial agents (Kanakaraju et al., 2013).

Safety and Hazards

The safety and hazards associated with “2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” would depend on various factors including its physical and chemical properties, how it is handled, stored and disposed of. Detailed safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

将来の方向性

The future directions for research on “2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” could involve exploring its potential applications in various fields such as medicinal chemistry, materials science, and chemical synthesis. It could also involve studying its reactivity under different conditions, or modifying its structure to create new compounds with desired properties .

作用機序

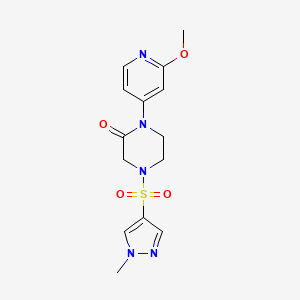

Target of Action

It has been suggested that tetrahydropyrazolo[1,5-a]pyrimidine derivatives can act as adenine mimetics, binding to the atp-binding sites of proteins .

Mode of Action

Given its potential as an adenine mimetic, it may interact with its targets by binding to atp-binding sites, thereby potentially influencing the activity of these proteins .

Result of Action

One study suggests that derivatives of tetrahydropyrazolo[1,5-a]pyrimidine can inhibit a wide range of nucleoside-resistant hepatitis b virus mutants .

特性

IUPAC Name |

2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c7-5-4-6-8-2-1-3-10(6)9-5/h4,8H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGUAHCUOIFZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=NN2C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2929448.png)

![3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2929451.png)

![[1-Fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate](/img/structure/B2929452.png)

![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2929453.png)

![2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2929454.png)

![2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2929464.png)